4-(5-Amino-3-methyl-pyrazol-1-YL)-benzoic acid hydrochloride
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Overview
Description
“4-(5-Amino-3-methyl-pyrazol-1-YL)-benzoic acid hydrochloride” is a compound that belongs to the class of 5-amino-pyrazoles . These compounds are known to be versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They are used for the construction of diverse heterocyclic or fused heterocyclic scaffolds .
Synthesis Analysis
The synthesis of 5-amino-pyrazoles involves a variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . For instance, Wong et al. reported the synthesis and structural identification of 5-amino-4-hydroxyiminopyrazoles and (E)-N-1-aryl-3-aryl-4-[(substituted pyrazolyl)diazenyl] pyrazoles from 5-amino-pyrazoles with ethyl nitrite or sodium nitrite in 10% aqueous HCl solution .Molecular Structure Analysis
The molecular structure of “4-(5-Amino-3-methyl-pyrazol-1-YL)-benzoic acid hydrochloride” is represented by the molecular formula C7H12ClN3O2 . The molecular weight of this compound is 205.64 .Chemical Reactions Analysis
5-Amino-pyrazoles, such as “4-(5-Amino-3-methyl-pyrazol-1-YL)-benzoic acid hydrochloride”, have been used in a variety of chemical reactions. For example, they have been used in the condensation with α, β -unsaturated compounds to provide easy access to fluorescent (trimethylsilylethynyl) pyrazolo [1,5- a ]pyrimidines .Scientific Research Applications
- Anti-inflammatory Agents : AMPAH derivatives may exhibit anti-inflammatory properties, making them potential candidates for drug development .
- Anticancer Agents : Researchers explore AMPAH analogs as potential anticancer agents due to their ability to modulate cellular pathways .
- Enzyme Inhibitors : AMPAH-based compounds could inhibit specific enzymes involved in disease processes .
Organic Synthesis and Building Blocks
AMPAH serves as a versatile building block in organic synthesis. Its applications include:
- Heterocyclic Scaffold Construction : Researchers use AMPAH to create diverse heterocyclic compounds, such as poly-substituted heterocycles and fused heterocycles. These scaffolds are essential for drug design and other applications .
- One-Pot Multi-Component Reactions : AMPAH participates in one-pot reactions, allowing efficient synthesis of complex molecules .
- Coupling Reactions : AMPAH derivatives can be coupled with other reagents to form novel compounds .
Functional Materials and Polymers
AMPAH contributes to the development of functional materials:
- Polymerization : Incorporating AMPAH into polymer structures can enhance material properties, such as mechanical strength or conductivity .
- Dye Synthesis : AMPAH derivatives may serve as precursors for dyes and pigments .
Biological Studies
AMPAH’s applications extend to biological research:
- Protein Binding Studies : Researchers investigate AMPAH’s interactions with proteins, which can provide insights into drug-receptor interactions .
- Cellular Imaging : Fluorescently labeled AMPAH derivatives can be used for cellular imaging studies .
Materials Science
AMPAH contributes to materials science:
- Metal-Organic Frameworks (MOFs) : AMPAH-based ligands can be incorporated into MOFs, leading to novel porous materials with potential applications in gas storage and separation .
Custom Synthesis and Fine Chemicals
AMPAH derivatives are valuable in custom synthesis:
Future Directions
The future directions of research on “4-(5-Amino-3-methyl-pyrazol-1-YL)-benzoic acid hydrochloride” and similar 5-amino-pyrazoles could involve further exploration of their applications in the synthesis of diverse heterocyclic compounds, particularly in the field of pharmaceutics and medicinal chemistry . This could potentially lead to the development of novel drugs and functional materials.
properties
IUPAC Name |
4-(5-amino-3-methylpyrazol-1-yl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c1-7-6-10(12)14(13-7)9-4-2-8(3-5-9)11(15)16;/h2-6H,12H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFDSGCFWSUCJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=C(C=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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